4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride
Description
Historical Development of Oxabicyclic Systems
The exploration of oxabicyclic systems emerged from the broader field of heterocyclic chemistry, which gained prominence in the mid-20th century with the discovery of nucleic acids and alkaloids. Early work focused on monocyclic oxygen-containing rings like furans and pyrans, but limitations in stability and synthetic accessibility spurred interest in bicyclic analogs. The 1980s saw breakthroughs in cycloaddition techniques, enabling the synthesis of strained oxabicyclo[m.n.p] systems. For instance, the Diels–Alder reaction facilitated the creation of 7-oxabicyclo[2.2.2]octenes, which became model systems for studying stereoelectronic effects. By the 2010s, medicinal chemists recognized oxabicyclic scaffolds as viable isosteres for aromatic rings, leading to targeted designs such as 3-oxabicyclo[3.1.1]heptanes for meta-substituted benzene replacement.
Significance of 2-Oxabicyclo[3.1.1]heptane Scaffold in Research
The 2-oxabicyclo[3.1.1]heptane scaffold distinguishes itself through its geometric and electronic properties. With bond angles approximating 120° at the oxygen bridgehead, it mimics meta-substituted benzene rings while offering superior saturation and reduced planar rigidity. This scaffold’s synthetic accessibility via acid-mediated isomerization of spirocyclic precursors, as demonstrated by Morvan et al., has enabled its integration into drug candidates like sonidegib derivatives. The incorporation of an oxygen atom enhances hydrogen-bonding capacity, improving solubility and metabolic stability compared to carbocyclic analogs. Recent studies highlight its utility in overcoming pharmacokinetic challenges, such as blood-brain barrier penetration, by reducing P-glycoprotein recognition.
Comparative Position within Bicyclic Heterocyclic Compounds
The 2-oxabicyclo[3.1.1]heptane system occupies a unique niche among bicyclic heterocycles. Table 1 contrasts its attributes with related frameworks:
This scaffold’s compact size (molecular volume ≈ 110 ų) and sp³ hybridization make it ideal for conformational restriction in drug design, outperforming larger systems like oxabicyclo[2.2.2]octanes in target selectivity.
Research Evolution of Aminomethyl-Substituted Bicyclic Systems
Aminomethyl functionalization of bicyclic scaffolds has revolutionized their applicability in medicinal chemistry. Early efforts focused on simple amines, but the introduction of the aminomethyl group—as seen in 4-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol hydrochloride—enabled dual functionality: hydrogen bonding via the hydroxyl group and ionic interactions through the protonated amine. Synthesis typically involves reductive amination of ketone precursors followed by hydrochloric acid salt formation, achieving yields >75% under optimized conditions. This modification has been critical in developing CNS-active agents, where the hydrochloride salt improves crystallinity and bioavailability compared to free-base counterparts. Recent advancements include enzymatic resolution techniques to access enantiopure forms, addressing stereochemical complexities inherent to bicyclic systems.
Properties
IUPAC Name |
4-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-3-7(9)4-10-6-1-5(7)2-6;/h5-6,9H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFRQKDZOWOEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1OCC2(CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride typically involves a series of organic reactions starting from readily available precursors. One common method involves the cycloaddition reaction, where a suitable diene and dienophile react to form the bicyclic structure. The aminomethyl group can be introduced through subsequent functionalization steps, such as reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction can produce a primary amine.
Scientific Research Applications
Synthetic Applications
4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol; hydrochloride serves as a valuable building block in organic synthesis. Its bicyclic structure allows for the formation of complex molecules through various chemical reactions, including:
- Diels-Alder Reactions : Utilized to synthesize more complex bicyclic compounds.
- Nucleophilic Substitution : Enables the introduction of functional groups, enhancing the compound's reactivity and utility in further synthesis.
Biological Applications
Research indicates that derivatives of 4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol; hydrochloride exhibit promising biological activities:
- Antimicrobial Properties : Several studies have explored its efficacy against various bacterial strains, indicating potential use in developing new antibiotics. Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Preliminary research suggests that certain derivatives may inhibit cancer cell proliferation, making them candidates for further pharmacological studies.
Pharmaceutical Applications
The compound is being investigated as a potential intermediate in drug synthesis due to its ability to undergo various chemical transformations:
- Pharmaceutical Intermediates : It can be utilized in synthesizing compounds with therapeutic properties, particularly in developing central nervous system agents.
Case Study Insights
A recent investigation into the synthesis of novel analgesics highlighted the use of 4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol; hydrochloride as a precursor for creating analgesic compounds with improved efficacy and reduced side effects .
Industrial Applications
In addition to its laboratory applications, this compound is being explored for its potential use in the development of new materials and polymers:
- Material Science : The unique structural properties allow it to participate in polymerization reactions, leading to materials with desirable mechanical and thermal properties.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions, while the bicyclic structure provides rigidity and specificity in binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclic Frameworks
The bicyclo[3.1.1]heptane system distinguishes the target compound from analogs with different ring sizes and substituent arrangements. Key comparisons include:
Bicyclo[2.2.2]octane Derivatives
- The methanol substituent may alter hydrogen-bonding capacity relative to the hydroxyl group in the target compound .
Bicyclo[2.2.1]heptane Derivatives
- [1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol hydrochloride (CAS 1164474-12-7): Key Differences: The [2.2.1]heptane framework introduces a smaller, more strained ring system, which could affect conformational stability and interaction with biological targets .
Bicyclo[2.1.1]hexane Derivatives
Functional Group Modifications
Carboxylic Acid Derivatives
- 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride (CID 155977907): Molecular Formula: C₈H₁₃NO₃ Key Differences: The carboxylic acid group (pKa ~2.5) introduces stronger acidity compared to the hydroxyl group (pKa ~10–12) in the target compound. This affects ionization state and solubility under physiological conditions .
Adamantane-Based Analogs
- trans-4-Aminoadamantan-1-ol hydrochloride (CAS 62075-23-4): Key Differences: The adamantane framework provides extreme rigidity and high lipid solubility, often exploited in antiviral and CNS-targeting drugs. This contrasts with the moderate rigidity of the [3.1.1]heptane system .
Data Table: Structural and Molecular Comparisons
Research Implications and Limitations
- Synthesis Challenges : highlights acid hydrolysis as a common method for synthesizing similar hydrochlorides, but the bicyclo[3.1.1] system may require specialized conditions for ring closure and stereochemical control.
- Knowledge Gaps: Limited data on melting points, solubility, and biological activity hinder direct functional comparisons. Further experimental studies are needed to validate hypotheses.
Biological Activity
4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride, a bicyclic compound, has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
The compound's molecular formula is , with a molecular weight of 179.64 g/mol. Its structure features a bicyclic framework that is essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.64 g/mol |
| CAS Number | 2416231-25-7 |
Synthesis
The synthesis of this compound typically involves cycloaddition reactions, followed by functionalization steps such as reductive amination to introduce the aminomethyl group. Industrial production may utilize optimized conditions to enhance yield and purity, including specific catalysts and solvents .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the bicyclic structure contributes to specificity in binding .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor in several biochemical pathways. For instance, it has been studied for its potential inhibitory effects on specific kinases and proteases, which are crucial in cellular signaling and metabolism .
Antimicrobial Properties
Preliminary studies have suggested that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of new antibiotics .
Case Studies
- Enzyme Inhibition Study : A study demonstrated that the compound inhibited the activity of a specific serine protease by binding to the active site, thereby preventing substrate access. This interaction was characterized using kinetic assays and molecular docking simulations .
- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of synthesized derivatives of the compound against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
Applications in Research
The unique properties of this compound make it valuable in various research applications:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.
- Biological Studies : Investigating enzyme interactions and receptor binding mechanisms.
- Material Science : Development of specialty chemicals with tailored properties for industrial applications .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride?
Methodological Answer:
- Synthesis : Start with bicyclic ketone precursors, such as 2-oxabicyclo[3.1.1]heptan-4-one, and perform reductive amination using aminomethylating agents (e.g., NH₃/NaBH₃CN or NH₂CH₂OH). Post-synthesis, isolate the hydrochloride salt via acid-base extraction with HCl .
- Characterization :
- NMR Spectroscopy : Use - and -NMR to confirm the bicyclic framework and protonation state of the aminomethyl group. Pay attention to downfield shifts (δ 7–9 ppm) indicative of HCl salt formation .
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with Cl⁻ counterions .
- HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) and gradient elution (water/acetonitrile + 0.1% TFA) to assess purity (>95%) .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
- Handling : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of HCl vapors .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or strong oxidizers (e.g., KMnO₄, H₂O₂) to prevent decomposition .
- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hrs). Monitor via HPLC for decomposition products like bicyclic ketones or free amine. Optimal stability is observed at pH 4–6 due to protonation of the amine group .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C). Store below 25°C to prevent cycloreversion or HCl loss .
Advanced: What analytical challenges arise in resolving stereoisomers or tautomers of this compound?
Methodological Answer:
- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. For tautomers (e.g., enol-keto forms), employ -NMR in DMSO-d₆ to detect equilibrium shifts .
- Dynamic NMR Studies : Conduct variable-temperature -NMR (e.g., −50°C to 50°C) to observe coalescence of signals, confirming tautomeric interconversion .
Advanced: How can impurity profiles be rigorously validated for regulatory compliance?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂). Use LC-MS/MS to identify impurities (e.g., oxidized bicyclic byproducts) .
- Reference Standards : Cross-validate impurities against pharmacopeial standards (USP/EP) using quantitative NMR (qNMR) or spiking experiments .
- Limit Tests : Apply ICP-MS for heavy metals (e.g., Pb, As) and ion chromatography for sulfate residues, ensuring compliance with ICH Q3D guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
